Stoichiometric Hydrate vs. Anhydrous Free Base: Defined Water Content Ensures Accurate Solution Preparation
The target compound is a defined monohydrate (1.0 eq H₂O; molecular formula C₉H₁₁N₃O₂, MW 193.20), in contrast to the anhydrous free base form (CAS 437998-08-8, C₉H₉N₃O, MW 175.19) . This 10.3% difference in molecular weight directly impacts molarity calculations: a 10 mM solution prepared using the incorrect molecular weight introduces a systematic error exceeding 10%, potentially shifting IC₅₀ determinations by a comparable magnitude and compromising inter-laboratory reproducibility . Retail pricing at Hit2Lead for the hydrate is $154/g versus $92/250 mg for the anhydrous form, reflecting the distinct cataloging and handling requirements of each physical form .
| Evidence Dimension | Molecular weight (g/mol) and stoichiometric composition |
|---|---|
| Target Compound Data | 193.20 g/mol; C₉H₉N₃O·H₂O (monohydrate); CAS 1269288-42-7 |
| Comparator Or Baseline | 175.19 g/mol; C₉H₉N₃O (anhydrous free base); CAS 437998-08-8 |
| Quantified Difference | ΔMW = 18.01 g/mol (10.3% relative difference, corresponding to one water molecule per formula unit) |
| Conditions | Commercial product specifications as listed by Hit2Lead and Fluorochem; MW verified by MDL registry MFCD07781119 (hydrate) vs. MFCD01548396 (anhydrous) |
Why This Matters
This difference eliminates ambiguity in solution preparation for quantitative pharmacology, ensuring that a 10 µM nominal concentration corresponds to the intended 10 µM actual concentration—a prerequisite for reproducible screening data.
